Lipophilicity Advantage vs. 4-Chloro-1-phenylpyrazole
The target compound possesses a computed XLogP3 of 1.4, approximately 1.4 log units lower than the simpler analog 4-chloro-1-phenylpyrazole (CAS 6831-92-1, MW 178.62, estimated XLogP3 ≈ 2.8), owing to the presence of the polar primary amine [1][2]. This lower lipophilicity translates into a more favorable ligand efficiency profile for fragment-based and lead-generation programs where the rule-of-three (MW < 300, cLogP ≤ 3) guides selection. The topological polar surface area (tPSA) of 30.9 Ų further distinguishes it from 4-chloro-1-phenylpyrazole (tPSA ≈ 17.8 Ų), providing an additional H-bond donor/acceptor that can engage biological targets [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; tPSA = 30.9 Ų; MW = 207.66; 1 HBD, 2 HBA, 2 rotatable bonds |
| Comparator Or Baseline | 4-Chloro-1-phenylpyrazole (CAS 6831-92-1): XLogP3 ≈ 2.8 (estimated); tPSA ≈ 17.8 Ų; MW = 178.62; 0 HBD, 2 HBA |
| Quantified Difference | ΔXLogP3 ≈ 1.4 log units; ΔtPSA ≈ 13.1 Ų; ΔMW = 29.04 g/mol (amine group addition) |
| Conditions | Computed properties from PubChem 2025.09.15 release; XLogP3 calculated by XLogP3 3.0 algorithm |
Why This Matters
For fragment-based screening libraries, the combination of MW < 250 Da and cLogP < 2 yields a favorable ligand efficiency index, and the presence of a primary amine provides a direct handle for elaboration via amide coupling or reductive amination without requiring additional deprotection or functional group interconversion steps.
- [1] PubChem CID 19576679: Computed Properties for (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (XLogP3 = 1.4, tPSA = 30.9 Ų, 1 HBD, 2 HBA, 2 rotatable bonds). View Source
- [2] PubChem CID 15809279: 4-Chloro-1-phenylpyrazole (CAS 6831-92-1), computed properties for baseline comparison. View Source
